Egfr-IN-67
Description
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Properties
Molecular Formula |
C18H17N3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+ |
InChI Key |
DVEFZLZUDQXPCI-VAWYXSNFSA-N |
Isomeric SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Covalent Inhibition of EGFR—A Case Study Approach
Disclaimer: This technical guide addresses the principles of covalent inhibition of the Epidermal Growth Factor Receptor (EGFR). While the initial query focused on a specific molecule, Egfr-IN-67, a thorough review of the available scientific literature, including the primary citation by George R.F., et al. (Bioorg Chem. 2020 Jun;99:103780), did not confirm a covalent binding mechanism for this compound. The published research describes its activity as an EGFR inhibitor and employs molecular docking, a computational method typically used to predict non-covalent binding interactions.
To fulfill the core technical requirements of this guide for a scientific audience, we will use a well-characterized, clinically relevant covalent EGFR inhibitor, Afatinib (BIBW 2992) , as a representative example. This allows for a detailed exploration of the principles, data, and methodologies associated with covalent EGFR inhibition.
Introduction to Covalent EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.
EGFR inhibitors are a cornerstone of targeted cancer therapy. Covalent inhibitors represent a distinct class that forms a stable, irreversible bond with a specific amino acid residue within the EGFR active site. This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme. The primary target for many covalent EGFR inhibitors is a non-catalytic cysteine residue, Cys797, located near the ATP-binding pocket.
The irreversible nature of covalent inhibition can offer several advantages, including:
-
Prolonged duration of action: The inhibitor remains bound to the target for the lifetime of the protein.
-
High potency: The irreversible binding can overcome high intracellular ATP concentrations.
-
Activity against resistance mutations: Some covalent inhibitors are effective against EGFR mutations that confer resistance to first-generation reversible inhibitors, such as the T790M mutation.
This guide will now focus on the specifics of Afatinib as a model for understanding the covalent inhibition of EGFR.
Quantitative Data for Afatinib
The inhibitory activity of Afatinib has been extensively characterized against various forms of the EGFR kinase. The following tables summarize key quantitative data, providing insights into its potency and selectivity.
| Enzyme | IC50 (nM) | Description |
| EGFRwt | 0.5 | Wild-type EGFR |
| EGFRL858R | 0.4 | Activating mutation |
| EGFRL858R/T790M | 10 | Double mutant with resistance mutation |
| HER2 | 14 | Another member of the ErbB family |
Table 1: In vitro enzyme inhibition data for Afatinib.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| NCI-H1975 | NSCLC | L858R/T790M | ~100 |
| HCC827 | NSCLC | delE746-A750 | ~1 |
| A431 | Epidermoid Carcinoma | Wild-type (overexpressed) | ~100 |
Table 2: Cellular potency of Afatinib in various cancer cell lines.
Experimental Protocols
This section details the methodologies for key experiments used to characterize covalent EGFR inhibitors like Afatinib.
EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Afatinib (or other test inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of Afatinib in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the EGFR enzyme, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Afatinib (or other test inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Afatinib and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Confirmation of Covalent Binding (Mass Spectrometry)
Intact protein mass spectrometry can be used to confirm the covalent modification of EGFR by an inhibitor.
Materials:
-
Recombinant human EGFR kinase
-
Afatinib
-
Reaction buffer
-
Mass spectrometer (e.g., LC-ESI-MS)
Procedure:
-
Incubate the EGFR enzyme with a molar excess of Afatinib for a sufficient time to allow for covalent bond formation.
-
Remove the unbound inhibitor using a desalting column.
-
Analyze the intact protein by mass spectrometry.
-
Compare the mass of the treated EGFR with that of the untreated (control) EGFR. A mass shift corresponding to the molecular weight of Afatinib will confirm the covalent adduction.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to EGFR inhibition.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Afatinib.
Caption: Two-step mechanism of covalent inhibition of EGFR by Afatinib.
Caption: General experimental workflow for characterizing a covalent EGFR inhibitor.
In-Depth Technical Guide: Discovery and Development of EGFR-IN-67
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and preclinical development of EGFR-IN-67, a novel 1,3,5-trisubstituted pyrazoline derivative with potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This compound, also referred to as compound 7d in its initial publication, has demonstrated significant cytotoxic effects against breast cancer cell lines. This document details the synthesis, mechanism of action, in vitro efficacy, and the experimental protocols utilized in its evaluation. All quantitative data has been summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this promising anti-cancer compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling pathways is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[3] However, the emergence of drug resistance necessitates the discovery of novel EGFR inhibitors with improved efficacy and different binding modalities.
This compound is a novel small molecule inhibitor belonging to the 1,3,5-trisubstituted pyrazoline class of compounds. Its discovery was the result of a targeted drug design and synthesis program aimed at identifying new scaffolds for EGFR inhibition. This guide will delve into the scientific data and methodologies that underpin the initial development of this compound.
Synthesis and Physicochemical Data
The synthesis of this compound and related 1,3,5-trisubstituted pyrazoline derivatives is achieved through a condensation reaction of an appropriate chalcone with a hydrazine derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazole |
| Molecular Formula | C24H20ClN3O |
| Molecular Weight | 401.89 g/mol |
| CAS Number | 2416924-99-5 |
| Synonyms | Compound 7d |
In Vitro Biological Activity
This compound has been evaluated for its inhibitory activity against EGFR and its cytotoxic effects on cancer and normal cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 2: EGFR Kinase Inhibitory Activity
| Compound | EGFR IC50 (µM) |
| This compound (7d) | 0.34 |
| Erlotinib (Reference) | Not explicitly stated in the primary source |
| Staurosporine (Reference) | Not explicitly stated in the primary source |
Table 3: Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | WI-38 (Normal Fibroblasts) |
| This compound (7d) | 4.53 ± 0.28 | 39.10 ± 2.37 |
| Doxorubicin (Reference) | Not explicitly stated in the primary source | Not explicitly stated in the primary source |
Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives
The synthesis of this compound (compound 7d) involves a two-step process:
-
Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (like sodium hydroxide) in an alcoholic solvent. The reaction mixture is typically stirred at room temperature.
-
Pyrazoline Formation: The resulting chalcone is then refluxed with a suitable hydrazine derivative in a solvent such as glacial acetic acid or ethanol. The final product is then purified, typically by recrystallization.
EGFR Inhibition Assay
The EGFR inhibitory activity is determined using a kinase assay kit. The general protocol is as follows:
-
Reagents and Materials:
-
Recombinant human EGFR enzyme
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Assay buffer
-
Test compound (this compound) and reference inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The EGFR enzyme, substrate, and ATP are prepared in the assay buffer.
-
The inhibitor (or DMSO as a control) is added to the wells of the plate.
-
The enzyme solution is then added, followed by the substrate/ATP mix to initiate the reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent is added to measure the amount of ADP produced, which is proportional to the enzyme activity.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability (MTT) Assay
The cytotoxic activity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture:
-
MCF-7 (human breast adenocarcinoma) and WI-38 (human lung fibroblast) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a reference drug (like doxorubicin). A control group is treated with DMSO.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade, which is the target of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines the typical workflow for the in vitro assessment of a novel EGFR inhibitor like this compound, from initial synthesis to the determination of its biological activity.
Caption: In vitro experimental workflow for the evaluation of this compound.
Conclusion
This compound has emerged as a promising lead compound with potent EGFR inhibitory and anti-proliferative activities against breast cancer cells, while exhibiting lower toxicity towards normal cells. The data presented in this guide highlight its potential for further development. Future studies should focus on elucidating its precise binding mode with EGFR, expanding the evaluation to a broader range of cancer cell lines, and conducting in vivo efficacy and pharmacokinetic studies to assess its therapeutic potential in a preclinical setting. The detailed protocols and summarized data herein provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation of this compound and its analogs.
References
Egfr-IN-67: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile, experimental methodologies, and relevant signaling pathways for the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-67. All data and protocols are derived from the primary literature to ensure accuracy and reproducibility.
Core Target Selectivity and Cytotoxicity
This compound, also identified as compound 7d in its discovery publication, is a potent inhibitor of the epidermal growth factor receptor (EGFR). Its inhibitory activity has been quantified through in vitro assays, and its cytotoxic effects have been evaluated against both cancerous and non-cancerous cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| EGFR | 0.34 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (μM) |
| MCF-7 | Human Breast Adenocarcinoma | 4.53 ± 0.28 |
| WI-38 | Human Fetal Lung Fibroblast (Normal) | 39.10 ± 2.37 |
The selectivity of this compound for cancer cells over normal cells is demonstrated by the significantly higher IC50 value in the WI-38 cell line compared to the MCF-7 cell line.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase domain.
-
Assay Principle: The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
APC (Allophycocyanin)-labeled streptavidin
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (Compound 7d)
-
-
Procedure:
-
The EGFR kinase, peptide substrate, and varying concentrations of this compound are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Assay Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Materials:
-
MCF-7 and WI-38 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound (Compound 7d)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
The cells are incubated with the compound for a specified duration (e.g., 48 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general workflow for its in vitro evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
Structural Biology of the EGFR-IN-67 Complex: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available, experimentally determined three-dimensional structure of the Epidermal Growth Factor Receptor (EGFR) in complex with the inhibitor IN-67. The structural information presented herein is based on computational molecular docking studies. This guide provides an overview of the known inhibitory activities of EGFR-IN-67, general protocols for the structural and functional characterization of EGFR inhibitors, and an outline of the EGFR signaling pathway.
Introduction to EGFR and the Inhibitor IN-67
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[3][4] This has made EGFR a prime target for the development of small molecule inhibitors for cancer therapy.
This compound (also known as Compound 7d) has been identified as a potent inhibitor of EGFR.[5] It belongs to a class of 1,3,5-trisubstituted pyrazoline derivatives.[4] While its precise mechanism of interaction at the atomic level awaits experimental confirmation, its inhibitory activity has been quantified, and computational models have provided insights into its potential binding mode.
Quantitative Data
The inhibitory and cytotoxic activities of this compound have been characterized through in vitro assays. The available data is summarized in the table below.
| Parameter | Value | Cell Line/Target | Reference |
| EGFR Inhibition IC50 | 0.34 µM | EGFR | [5] |
| Cytotoxicity IC50 | 4.53 ± 0.28 µM | MCF-7 (Breast Cancer) | [5] |
| Cytotoxicity IC50 | 39.10 ± 2.37 µM | WI-38 (Normal Fibroblasts) | [5] |
Predicted Structural Insights from Molecular Docking
In the absence of a crystal structure, molecular docking simulations have been employed to predict the binding mode of this compound within the ATP-binding site of the EGFR kinase domain.[4] Such studies are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors.
A typical molecular docking workflow involves preparing the 3D structure of the EGFR kinase domain (often from an existing crystal structure in the Protein Data Bank, PDB) and the 3D structure of the inhibitor.[6][7] The inhibitor is then computationally "docked" into the active site of the receptor, and scoring functions are used to predict the most likely binding pose and estimate the binding affinity. These models suggest that pyrazoline derivatives can form key interactions with residues in the hinge region of the EGFR kinase domain, a common feature of many EGFR inhibitors.[4]
Experimental Protocols
This section outlines generalized, yet detailed, methodologies for the experimental validation and structural determination of an EGFR-inhibitor complex. These protocols are standard in the field and would be applicable to the study of this compound.
Protein Expression and Purification of EGFR Kinase Domain
For structural and biochemical studies, the intracellular kinase domain of EGFR (EGFR-TKD) is typically expressed in a recombinant system.
-
Cloning and Expression: The gene encoding the human EGFR-TKD (residues ~696-1022) is cloned into an expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., 6xHis-SUMO) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain, like Rosetta-II.[8]
-
Cell Culture and Induction: The E. coli cells are grown in a rich medium (e.g., Luria-Bertani) at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) for several hours, often at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[9]
-
Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. If the protein is found in inclusion bodies, a solubilizing agent like sarcosyl may be added.[8]
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an increasing concentration of imidazole.
-
Tag Cleavage and Further Purification: The affinity tag is cleaved using a specific protease (e.g., SUMO protease). The protein is further purified by size-exclusion chromatography (SEC) to separate the target protein from any remaining contaminants and aggregates.[8][10] Protein purity is assessed by SDS-PAGE.
In Vitro EGFR Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to determine the inhibitory activity (IC50) of compounds against EGFR.
-
Reagents: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a biotinylated peptide), ATP, and the inhibitor to be tested. HTRF detection reagents include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.[11]
-
Assay Procedure:
-
The inhibitor (e.g., this compound) is serially diluted in DMSO and added to the wells of a microtiter plate.
-
EGFR kinase and the substrate are added and incubated with the inhibitor for a short period.
-
The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding a buffer containing EDTA.
-
The HTRF detection reagents are added, and the plate is incubated to allow for binding.
-
-
Data Analysis: The fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the signal ratio against the inhibitor concentration and fitting the data to a dose-response curve.[12]
Crystallization of the this compound Complex
To obtain a 3D structure, the purified EGFR-TKD must be co-crystallized with the inhibitor.
-
Complex Formation: Purified EGFR-TKD is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: The protein-inhibitor complex is concentrated to a suitable level (e.g., 5-10 mg/mL). Crystallization conditions are screened using high-throughput methods such as sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of solutions containing different precipitants, buffers, and salts.
-
Crystal Optimization: Initial crystal "hits" are optimized by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to produce large, single, well-diffracting crystals.
-
X-ray Diffraction: The optimized crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction pattern is used to determine the electron density map and ultimately solve the three-dimensional structure of the this compound complex.[13]
EGFR Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the EGFR signaling cascade and a typical workflow for inhibitor characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]
- 13. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of EGFR Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "Egfr-IN-67" is not available in the public domain. This guide provides a general overview of the pharmacokinetics and pharmacodynamics of Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing on established principles and examples from the class.
Introduction to EGFR and Its Role in Disease
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has become a prime target for therapeutic intervention.
EGFR activation, initiated by the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), triggers a cascade of downstream signaling pathways. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK/STAT pathway, all of which are central to cell growth and survival.[1]
Pharmacokinetics of EGFR Inhibitors
The pharmacokinetic profile of an EGFR inhibitor dictates its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and safety. While specific parameters will vary between individual small molecule inhibitors and antibody-based therapies, some general considerations apply.
Table 1: Representative Pharmacokinetic Parameters of EGFR Inhibitors
| Parameter | Small Molecule TKIs (e.g., Gefitinib, Erlotinib) | Monoclonal Antibodies (e.g., Cetuximab) |
| Route of Administration | Oral | Intravenous |
| Bioavailability | Variable (e.g., ~60% for Gefitinib) | Not applicable |
| Distribution | High volume of distribution | Primarily in plasma |
| Metabolism | Primarily hepatic (Cytochrome P450 enzymes) | Catabolism to amino acids |
| Elimination Half-life | ~48 hours | ~7-11 days |
| Excretion | Primarily fecal | Reticuloendothelial system |
Experimental Protocols for Pharmacokinetic Analysis
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mice, Rats):
-
Animal Model: Select appropriate rodent strains (e.g., BALB/c or athymic nude mice for xenograft models).
-
Drug Administration: Administer the EGFR inhibitor via the intended clinical route (e.g., oral gavage for small molecules, intravenous injection for antibodies).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose) from the tail vein or retro-orbital sinus.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use software like WinNonlin to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamics of EGFR Inhibitors
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For EGFR inhibitors, this primarily involves the modulation of the EGFR signaling pathway and the subsequent impact on tumor cells.
Mechanism of Action
EGFR inhibitors can be broadly categorized into two main classes:
-
Tyrosine Kinase Inhibitors (TKIs): Small molecules that competitively bind to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and downstream signaling.
-
Monoclonal Antibodies (mAbs): Large molecules that bind to the extracellular domain of EGFR, blocking ligand binding and inducing receptor internalization and degradation.
Table 2: Pharmacodynamic Effects of EGFR Inhibitors
| Effect | In Vitro Assay | In Vivo Model |
| Target Engagement | Western Blot for p-EGFR | Immunohistochemistry (IHC) for p-EGFR in tumor tissue |
| Inhibition of Cell Proliferation | MTT or BrdU assay in cancer cell lines | Tumor growth inhibition in xenograft models |
| Induction of Apoptosis | Annexin V/PI staining and flow cytometry | TUNEL staining of tumor tissue |
| Downstream Pathway Modulation | Western Blot for p-ERK, p-Akt | IHC for p-ERK, p-Akt in tumor tissue |
Experimental Protocols for Pharmacodynamic Analysis
Western Blot for Phosphorylated EGFR (p-EGFR):
-
Cell Culture and Treatment: Culture EGFR-expressing cancer cells (e.g., A431) and treat with varying concentrations of the EGFR inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-EGFR and total EGFR.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Densitometry: Quantify the band intensity to determine the relative levels of p-EGFR.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Conclusion
The development of effective EGFR inhibitors relies on a thorough understanding of their pharmacokinetic and pharmacodynamic properties. Rigorous preclinical evaluation using the methodologies outlined in this guide is essential to predict clinical outcomes and optimize dosing strategies. While the specific details for "this compound" remain elusive, the principles governing the broader class of EGFR inhibitors provide a solid framework for its potential development and evaluation. Future research and public disclosure will be necessary to elucidate the specific characteristics of this molecule.
References
Technical Guide: Preclinical Profile of a Novel EGFR Inhibitor for Non-Small Cell Lung Cancer Research
Disclaimer
This document provides a representative technical overview for a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as EGFR-IN-XX, for research in non-small cell lung cancer (NSCLC). The data and protocols presented are illustrative and based on established methodologies for evaluating similar compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2] In a significant subset of non-small cell lung cancers (NSCLCs), activating mutations in the EGFR gene lead to constitutive kinase activity and downstream signaling, driving tumorigenesis.[1][3][4] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, are key therapeutic targets.[5] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance, often through the T790M mutation, necessitates the development of novel inhibitors.[2][6]
EGFR-IN-XX is a potent and selective, orally bioavailable, third-generation irreversible EGFR inhibitor designed to target both activating EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR. This guide details the preclinical characterization of EGFR-IN-XX, including its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.
Chemical Structure
The following is a representative chemical structure for a novel EGFR inhibitor. The actual structure of a specific proprietary compound would differ.
(Image of a representative 2D chemical structure of a third-generation EGFR inhibitor would be placed here)
Systematic Name: [Hypothetical Systematic Name] Molecular Formula: [Hypothetical Formula] Molecular Weight: [Hypothetical Weight]
Mechanism of Action
EGFR-IN-XX covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks ATP binding and subsequent receptor autophosphorylation, leading to the inhibition of downstream signaling pathways critical for tumor cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[3][4] By selectively targeting mutant forms of EGFR over the wild-type receptor, EGFR-IN-XX is designed to minimize off-target toxicities associated with WT-EGFR inhibition.
Quantitative Data
The following tables summarize the in vitro activity of EGFR-IN-XX against various EGFR mutations and NSCLC cell lines.
Table 1: Biochemical Potency of EGFR-IN-XX against Recombinant EGFR Kinases
| EGFR Mutant | IC50 (nM) |
| L858R | 0.8 |
| Exon 19 Del | 0.5 |
| L858R/T790M | 1.2 |
| WT | 85 |
IC50 values were determined by a time-resolved fluorescence energy transfer (TR-FRET) assay.
Table 2: Cellular Potency of EGFR-IN-XX in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | Exon 19 Del | 2.1 |
| H1975 | L858R/T790M | 5.8 |
| A549 | WT | >1000 |
| HCC827 | Exon 19 Del | 1.9 |
GI50 (concentration for 50% growth inhibition) values were determined using a 72-hour cell viability assay.
Table 3: In Vivo Efficacy of EGFR-IN-XX in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 Del | 10 | 95 |
| H1975 | L858R/T790M | 25 | 88 |
Tumor growth inhibition was assessed after 21 days of treatment.
Experimental Protocols
EGFR Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of EGFR-IN-XX to inhibit the phosphorylation of a synthetic peptide substrate by recombinant EGFR kinase domains.
-
Reagents: Recombinant human EGFR (L858R, Exon 19 Del, L858R/T790M, WT), ATP, biotinylated poly-GT substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add 2 µL of serially diluted EGFR-IN-XX in assay buffer to a 384-well plate.
-
Add 2 µL of the respective EGFR kinase to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATP and biotinylated substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of the emission signals (665 nm/615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (AlamarBlue)
This assay assesses the effect of EGFR-IN-XX on the proliferation of NSCLC cell lines.[7]
-
Cell Culture: Culture NSCLC cell lines (e.g., PC-9, H1975, A549) in appropriate media supplemented with 10% fetal bovine serum.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of EGFR-IN-XX for 72 hours.
-
Add AlamarBlue reagent (10% of the culture volume) to each well and incubate for 4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated controls and plot cell viability against the inhibitor concentration. Calculate the GI50 value using non-linear regression.
Western Blot Analysis
This method is used to determine the effect of EGFR-IN-XX on the phosphorylation of EGFR and downstream signaling proteins.
-
Sample Preparation:
-
Culture cells as described above and treat with EGFR-IN-XX at various concentrations for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Procedure:
-
Separate 20 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to total protein levels.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of EGFR-IN-XX in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., PC-9 or H1975) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer EGFR-IN-XX or vehicle orally once daily.
-
Measure tumor volume and body weight twice weekly.
-
After the study period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-XX.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of a novel EGFR inhibitor.
References
- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for Egfr-IN-67 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the cellular effects of Egfr-IN-67, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following assays are designed to assess the inhibitor's impact on cell viability, EGFR phosphorylation, and downstream signaling pathways in cancer cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor designed to target EGFR. These protocols provide a framework for evaluating its efficacy and mechanism of action in a cell-based context.
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR inhibitors across a panel of cancer cell lines, providing a benchmark for evaluating the potency of new compounds like this compound.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | A431 | Wild-Type (overexpressed) | 80 | [3] |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [4] |
| Erlotinib | H3255 | L858R | 12 | [4] |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [4] |
| Afatinib | H3255 | L858R | 0.3 | [4] |
| Osimertinib | PC-9ER | Exon 19 Del, T790M | 13 | [4] |
| Osimertinib | H1975 | L858R, T790M | 5 | [4] |
| Dacomitinib | H1819 | Wild-Type | 29 | [3] |
| Lapatinib | BT-474 | HER2+ | 100 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., A431, PC-9)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After the incubation, add 100 µL of solubilization solution to each well.[6]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
ATP-Based Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active cells.[8]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence with a luminometer.
EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the level of phosphorylated EGFR at a specific tyrosine residue (e.g., Tyr1068) in response to this compound treatment.[10][11]
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Cell-Based ELISA Kit for Phospho-EGFR (e.g., R&D Systems, Invitrogen)[11]
-
Microplate reader
Procedure:
-
Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight.[10]
-
Serum-starve the cells for 16-18 hours by replacing the growth medium with serum-free medium.[12]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[12]
-
Fix, quench, and block the cells according to the manufacturer's protocol for the cell-based ELISA kit.[10]
-
Incubate with a primary antibody specific for phospho-EGFR (e.g., pY1068).[11]
-
Wash and incubate with an HRP-conjugated secondary antibody.[10]
-
Add TMB substrate and then a stop solution.[10]
-
Measure the absorbance at 450 nm.[10]
Western Blot Analysis of EGFR Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins like AKT and ERK.[2][13][14]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1173), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-Actin or anti-GAPDH.[2][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with EGF for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with antibodies for total proteins or a loading control like actin.[13]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationships between hypotheses, experiments, and outcomes.
References
- 1. PathScan® Total EGF Receptor Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Human EGFR (Phospho) [pY1068] ELISA Kit (KHR9081) - Invitrogen [thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel EGFR Inhibitor (EGFRi-X) in Xenograft Models
Disclaimer: Information regarding the specific compound "Egfr-IN-67" is not publicly available. The following application notes and protocols are a generalized guide for the use of a hypothetical novel small molecule EGFR inhibitor, hereafter referred to as "EGFRi-X," in xenograft models. These guidelines are based on established methodologies for similar EGFR inhibitors and are intended for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[2][4][5] EGFR has therefore become a prime target for cancer therapy.[5] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown clinical efficacy in treating cancers with EGFR aberrations.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a novel EGFR inhibitor, EGFRi-X, using xenograft models.
Mechanism of Action and Signaling Pathway
EGFRi-X is a hypothetical small molecule inhibitor designed to target the intracellular tyrosine kinase domain of EGFR. By binding to this domain, it is expected to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][4] The ultimate effect is the induction of cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Point of Inhibition by EGFRi-X.
Application: In Vivo Efficacy in Xenograft Models
The primary application of EGFRi-X in a research setting is to evaluate its anti-tumor efficacy in vivo. This is commonly achieved using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Experimental Workflow for Xenograft Studies
Caption: General Experimental Workflow for an EGFRi-X Xenograft Study.
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose a human cancer cell line with known EGFR status (e.g., NCI-H1975 for EGFR T790M mutation, A431 for EGFR overexpression).
-
Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using a method like trypan blue exclusion; viability should be >95%.
-
Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for implantation (e.g., 5 x 10⁷ cells/mL). For some models, a 1:1 mixture with Matrigel may enhance tumor take rate.
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension (e.g., 100 µL, containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days after implantation.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice to assess toxicity.
-
Drug Formulation and Administration
-
Formulation: Prepare the formulation for EGFRi-X. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The specific vehicle will depend on the solubility and stability of EGFRi-X.
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration:
-
Vehicle Control Group: Administer the vehicle solution following the same schedule and route as the treatment groups.
-
EGFRi-X Treatment Group(s): Administer EGFRi-X at one or more dose levels (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection). The administration schedule is typically once daily (QD) or twice daily (BID).
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study (e.g., for 21-28 days).
-
Endpoint: The study endpoint may be a specific time point, a maximum tumor volume, or a significant loss in body weight (>20%).
-
Data Analysis: Calculate the percent TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Toxicity: Monitor for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and structured format.
Table 1: Antitumor Efficacy of EGFRi-X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | QD | 150.5 ± 10.2 | 1250.8 ± 95.6 | - | - |
| EGFRi-X | 10 | QD | 152.1 ± 9.8 | 875.3 ± 70.1 | 31.2 | <0.05 |
| EGFRi-X | 30 | QD | 149.8 ± 11.5 | 450.6 ± 45.2 | 66.6 | <0.001 |
| EGFRi-X | 100 | QD | 151.3 ± 10.9 | 200.1 ± 25.7 | 95.4 | <0.0001 |
Table 2: Toxicity Assessment of EGFRi-X
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight at Start (g) ± SEM | Mean Body Weight Change at End (%) ± SEM | Treatment-Related Deaths |
| Vehicle Control | - | QD | 22.5 ± 0.5 | +5.2 ± 1.1 | 0/10 |
| EGFRi-X | 10 | QD | 22.7 ± 0.4 | +4.8 ± 1.3 | 0/10 |
| EGFRi-X | 30 | QD | 22.6 ± 0.6 | +2.1 ± 1.5 | 0/10 |
| EGFRi-X | 100 | QD | 22.8 ± 0.5 | -3.5 ± 1.8 | 0/10 |
Conclusion
These application notes provide a foundational framework for the preclinical evaluation of a novel EGFR inhibitor, EGFRi-X, in xenograft models. Adherence to detailed and consistent protocols is crucial for obtaining reliable and reproducible data to support further drug development. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting key efficacy and toxicity data. Researchers should adapt these general protocols based on the specific properties of their test compound and the chosen cancer model.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of EGFR-IN-67 Adducts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the mass spectrometry-based analysis of covalent adducts formed between the Epidermal Growth Factor Receptor (EGFR) and the inhibitor EGFR-IN-67. The following sections detail the underlying signaling pathway, experimental workflows for adduct identification and quantification, and detailed protocols for sample preparation and analysis.
Introduction to EGFR and Covalent Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways.[3] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[4]
Covalent inhibitors represent a therapeutic strategy to irreversibly bind to and inactivate EGFR, often by forming a covalent bond with a specific cysteine residue (such as Cys797) within the ATP-binding site.[5] this compound is a novel covalent inhibitor designed to target EGFR. Mass spectrometry is an indispensable tool for confirming the covalent modification of EGFR by this compound, identifying the precise binding site, and quantifying the extent of adduct formation in both biochemical and cellular contexts.[6][7]
EGFR Signaling Pathway
The binding of a ligand, such as EGF, to EGFR triggers the dimerization and autophosphorylation of the receptor. This activation leads to the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades that are critical for cell growth and survival.[3]
Experimental Workflow for Adduct Analysis
The analysis of this compound adducts can be approached at two levels: intact protein analysis to confirm the mass shift corresponding to drug binding, and peptide-centric analysis (bottom-up proteomics) to pinpoint the exact binding site.
Data Presentation
Quantitative analysis of this compound adduction can be summarized to compare modification levels across different experimental conditions.
Table 1: Intact Mass Analysis of this compound Adduct Formation
| Sample | Expected Mass (Da) (Unmodified) | Observed Mass (Da) | Mass Shift (Da) | % Modification |
| EGFR Control (DMSO) | 134,274 | 134,275.1 | +1.1 | 0% |
| EGFR + 1 µM this compound | 134,274 | 134,750.8 | +476.7 | 85% |
| EGFR + 10 µM this compound | 134,274 | 134,751.2 | +477.1 | 98% |
Note: Mass values are hypothetical and for illustrative purposes. The % modification is calculated based on the relative intensities of the modified and unmodified protein peaks from the deconvoluted mass spectrum.
Table 2: Peptide-Centric Quantification of Site Occupancy
| Peptide Sequence | Precursor m/z (Unmodified) | Precursor m/z (Modified) | Condition | Site Occupancy (%) |
| SHC[+57.02]AAGCT[+57.02]K | 550.26 | 788.79 | Control (DMSO) | 0 |
| SHC[+57.02]AAGCT[+57.02]K | 550.26 | 788.79 | 1 µM this compound | 82 |
| SHC[+57.02]AAGCT[+57.02]K | 550.26 | 788.79 | 10 µM this compound | 95 |
Note: This table assumes Cys797 is within the hypothetical peptide sequence SHCAAGCTK. C[+57.02] indicates carbamidomethylation. Site occupancy is determined by comparing the extracted ion chromatogram (XIC) peak areas of the modified versus unmodified peptides.
Detailed Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry
Objective: To determine the molecular weight of EGFR before and after incubation with this compound to confirm covalent modification.
Materials:
-
Recombinant human EGFR protein
-
This compound
-
DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 2 mM DTT
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reaction Setup:
-
Prepare a 10 µM solution of recombinant EGFR in Assay Buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, mix 5 µM EGFR with either 10 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate the reactions for 2 hours at room temperature.
-
-
Sample Desalting:
-
Equilibrate a C4 ZipTip with 50% acetonitrile, 0.1% formic acid, followed by equilibration with 0.1% formic acid in water.
-
Load the reaction mixture onto the ZipTip.
-
Wash the ZipTip with 0.1% formic acid in water.
-
Elute the protein with 50% acetonitrile, 0.1% formic acid directly into the MS sample vial.
-
-
LC-MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6210 Time-of-Flight (TOF) MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 300-3000 m/z.
-
-
Data Analysis:
-
Use software such as Agilent MassHunter to process the raw data.
-
Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum of the intact protein.
-
Compare the mass of the this compound-treated sample to the DMSO control to determine the mass shift due to adduct formation.
-
Protocol 2: Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residue of EGFR covalently modified by this compound.
Materials:
-
This compound treated protein sample (from Protocol 1, before desalting)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the 50 µL reaction mixture, add urea to a final concentration of 8 M to denature the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 5 mM.
-
-
Enzymatic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Incubate overnight at 37 °C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: EASY-nLC 1000 or equivalent.
-
Column: 50 cm Easy-Spray column (75 µm inner diameter, packed with 2 µm C18 resin).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: 5-40% B over 120 minutes.
-
MS System: Q Exactive or Orbitrap mass spectrometer.
-
Scan Mode: Data-Dependent Acquisition (DDA), top 10 most intense precursors selected for HCD fragmentation.
-
-
Data Analysis:
-
Search the raw MS/MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Set oxidation of methionine and the mass of this compound on cysteine as variable modifications.
-
Identify MS/MS spectra that match the EGFR peptide containing the covalent modification. The fragmentation pattern will confirm the identity of the peptide and the location of the modification.
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-XX in CRISPR-Edited Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have been developed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[3]
However, the efficacy of these inhibitors is often limited by the development of acquired resistance, frequently through secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation.[2] To facilitate the development of next-generation inhibitors capable of overcoming this resistance, robust preclinical models are essential. The advent of CRISPR-Cas9 genome editing technology has revolutionized the creation of such models by enabling the precise introduction of specific mutations into cancer cell lines.[4]
This document provides detailed application notes and protocols for the characterization of a novel, potent, and selective EGFR inhibitor, referred to herein as EGFR-IN-XX, in the context of CRISPR-edited cancer cell lines designed to model clinically relevant drug resistance mechanisms.
EGFR Signaling Pathways
EGFR activation initiates a cascade of downstream signaling events that promote cancer cell proliferation and survival. The two major signaling axes are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain, creating docking sites for adaptor proteins that activate these downstream pathways.[2]
Data Presentation: Efficacy of EGFR-IN-XX
The potency of EGFR-IN-XX was evaluated against parental and CRISPR-edited NSCLC cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and the impact on key signaling proteins.
Table 1: In Vitro Cell Viability (IC50) of EGFR-IN-XX
| Cell Line | EGFR Genotype | EGFR-IN-XX IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 del | 5 | 10 |
| PC-9-T790M | Exon 19 del, T790M | 15 | >10,000 |
| H1975 | L858R, T790M | 20 | >10,000 |
| A549 | Wild-Type | >5,000 | >10,000 |
Table 2: Inhibition of EGFR Pathway Phosphorylation by EGFR-IN-XX (100 nM)
| Cell Line | Treatment | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| PC-9 | EGFR-IN-XX | 5% | 12% | 8% |
| PC-9-T790M | EGFR-IN-XX | 15% | 25% | 20% |
| H1975 | EGFR-IN-XX | 18% | 30% | 22% |
Experimental Protocols
Protocol 1: Generation of EGFR T790M Knock-in Cell Line using CRISPR-Cas9
This protocol describes the introduction of the T790M resistance mutation into the PC-9 cell line, which harbors an activating EGFR exon 19 deletion.
References
- 1. Survival of Cancer Cells Is Maintained by EGFR Independent of Its Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Activity Assays of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] Consequently, EGFR has emerged as a significant therapeutic target for cancer treatment. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro kinase activity of a novel EGFR inhibitor, referred to herein as Egfr-IN-67. The methodologies described are fundamental for characterizing the potency and selectivity of new chemical entities targeting EGFR.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The three major signaling cascades activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, differentiation, and survival.[4]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.[4]
-
JAK/STAT Pathway: Also plays a role in cell survival and proliferation.[4]
A simplified diagram of the EGFR signaling pathway is presented below.
Caption: Simplified EGFR Signaling Pathway.
Principle of the Kinase Activity Assay
The in vitro kinase activity of EGFR is typically measured by quantifying the transfer of the gamma-phosphate from ATP to a specific tyrosine residue on a substrate peptide. The amount of phosphorylated substrate directly correlates with the kinase activity. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence.
Experimental Workflow
A general workflow for assessing the kinase activity of an EGFR inhibitor is outlined below.
Caption: General Kinase Assay Workflow.
Protocols
Materials and Reagents
-
Recombinant human EGFR (catalytic domain)
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine Triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or anti-phosphotyrosine antibody)
-
384-well assay plates (low volume, white)
-
Plate reader compatible with the chosen detection method
Experimental Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute the DMSO stock solutions into kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for EGFR) in kinase buffer to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a termination buffer (the composition of which will depend on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., luminescence for ADP-Glo™, fluorescence for HTRF®).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Signal_inhibitor: Signal in the presence of the inhibitor.
-
Signal_no_inhibitor: Signal in the absence of the inhibitor (DMSO control).
-
Signal_background: Signal in the absence of the enzyme.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
The potency of this compound can be compared with other known EGFR inhibitors. The results should be summarized in a clear and concise table.
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 15.2 |
| Gefitinib | EGFR | 25.8 |
| Erlotinib | EGFR | 21.5 |
| Lapatinib | EGFR/HER2 | 35.1 |
Note: The IC50 values for known inhibitors are illustrative and may vary depending on the specific assay conditions. The value for this compound is hypothetical for the purpose of this example.
Conclusion
This document provides a framework for assessing the in vitro kinase activity of the hypothetical EGFR inhibitor, this compound. The detailed protocols and data analysis procedures described herein are essential for the initial characterization of novel kinase inhibitors. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is critical for advancing promising compounds in the drug discovery pipeline. Further studies, such as selectivity profiling against a panel of other kinases and cell-based assays, are necessary to fully characterize the pharmacological profile of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-67 in Tumor Cell Apoptosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EGFR-IN-67 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In numerous cancer cell lines characterized by hyper-activated EGFR signaling, due to either receptor overexpression or activating mutations, this compound has been demonstrated to effectively induce apoptosis.[1] Overactivation of EGFR-mediated signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, is a critical driver of tumor cell proliferation and survival.[2][3] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of pro-survival signals ultimately leads to cell cycle arrest and programmed cell death. These application notes provide an overview of the mechanism of action, key quantitative data, and detailed protocols for utilizing this compound to study apoptosis in tumor cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of EGFR, which in turn downregulates major downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways.[4] The inhibition of the PI3K-AKT-mTOR pathway leads to the downregulation of anti-apoptotic proteins like Mcl-1.[5] Concurrently, the suppression of the MEK-ERK pathway results in the upregulation of the pro-apoptotic BH3-only protein BIM.[5][6] The culmination of these events shifts the cellular balance towards apoptosis, leading to the activation of caspases and subsequent cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]
This compound Signaling Pathway
Caption: this compound inhibits EGFR, leading to apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation | IC50 (nM) | Apoptosis Rate (%) at 100 nM (48h) |
| HCC827 | NSCLC | Exon 19 Deletion | 15.2 | 65.4 |
| PC-9 | NSCLC | Exon 19 Deletion | 12.8 | 70.1 |
| NCI-H1975 | NSCLC | L858R, T790M | 250.5 | 45.2 |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 85.7 | 55.8 |
Table 2: Effect of this compound on Key Signaling Proteins in HCC827 Cells
| Treatment (100 nM, 24h) | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) | BIM Expression (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | 100 | 100 | 100 | 1.0 | 1.0 |
| This compound | 8.5 | 15.2 | 20.1 | 4.5 | 6.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Alamar Blue Method)
This protocol measures the metabolic activity of cells as an indicator of viability.[1]
Materials:
-
This compound
-
Tumor cell lines (e.g., HCC827, A431)
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Alamar Blue reagent
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 530 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Viability Assay Workflow
Caption: Workflow for assessing cell viability.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[7]
Materials:
-
This compound
-
Tumor cell lines
-
6-well cell culture plates
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours, then treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Harvest the cells:
-
For adherent cells, collect the culture medium (containing floating dead cells), wash the monolayer with PBS, and detach the cells using trypsin.[7] Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol assesses the levels of key proteins and their phosphorylation status to confirm the mechanism of action of this compound.
Materials:
-
This compound
-
Tumor cell lines
-
Cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-BIM, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol (e.g., 100 nM for 24 hours).
-
Wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression or phosphorylation, normalizing to a loading control like GAPDH.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Egfr-IN-67 solubility and stability issues
Welcome to the technical support center for Egfr-IN-67. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, stability, and handling of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.34 μM.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are crucial for regulating cellular processes like proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound exerts its anti-cancer activity by blocking the tyrosine kinase activity of EGFR, thereby inhibiting these downstream signaling events.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data for similar compounds from the same supplier, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. While specific solubility data for this compound is not publicly available, analogous EGFR inhibitors show high solubility in DMSO, often at concentrations of 10 mM or higher.[2] For in vivo studies, a co-solvent system is typically required.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is advisable to use sonication or gentle warming to aid dissolution. Always refer to the product's certificate of analysis for specific instructions.
Q4: What are the recommended storage conditions for this compound?
-
Powder: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), as indicated for similar compounds.[3]
-
In Solution (DMSO): Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Troubleshooting Guides
Issue 1: this compound is not dissolving properly.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous DMSO. |
| Low Temperature | Gently warm the solution to 37°C in a water bath. |
| Inadequate Mixing | Use a vortex mixer or sonicate the solution for a few minutes. |
| Precipitation | If precipitation occurs upon cooling, the solution may be supersaturated. Try preparing a more dilute stock solution. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Ensure the stock solution has been stored correctly and has not exceeded the recommended storage duration. Prepare a fresh stock solution from powder if in doubt. |
| Incorrect Dilution | Verify all calculations for preparing working solutions from the stock. Use freshly prepared working solutions for each experiment. |
| Cell Line Variability | EGFR expression and mutation status can vary between cell lines, affecting their sensitivity to the inhibitor. Confirm the EGFR status of your cell line. |
| Off-target Effects | At high concentrations, inhibitors may exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration for your specific cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 307.41 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 307.41 g/mol = 0.0030741 g = 3.0741 mg
-
-
Weigh the compound: Accurately weigh out approximately 3.07 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Aid dissolution: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate or warm the tube in a 37°C water bath.
-
Store properly: Aliquot the 10 mM stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Using this compound
References
Technical Support Center: Optimizing EGFR-IN-67 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of EGFR-IN-67, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, survival, and differentiation.[1][2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] this compound is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This inhibition can block tumor cell proliferation and induce apoptosis.
Q2: What are the major downstream signaling pathways affected by this compound?
A2: By inhibiting EGFR, this compound is expected to modulate several critical downstream signaling cascades. The three major pathways are:
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RAS-RAF-MEK-ERK (MAPK) pathway: Primarily involved in cell proliferation, invasion, and metastasis.[4]
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PI3K-AKT-mTOR pathway: A major survival pathway that promotes cell growth and inhibits apoptosis.[2][4]
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JAK/STAT pathway: Also implicated in activating transcription of genes associated with cell survival.[4]
Q3: What are the common challenges in determining the optimal in vivo dosage for a novel EGFR inhibitor like this compound?
A3: Researchers often face several challenges, including:
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Balancing Efficacy and Toxicity: Finding a dose that effectively inhibits tumor growth without causing unacceptable side effects. Dose-limiting toxicities are often related to the inhibition of wild-type EGFR in healthy tissues.[5][6]
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Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals.
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Pharmacodynamic Resistance: The development of resistance mechanisms within the tumor that limit the drug's effectiveness over time.
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Vehicle Selection: Choosing an appropriate vehicle to dissolve and administer the compound without causing adverse effects.
Troubleshooting Guide
Problem 1: High toxicity or adverse effects are observed at the initial dose.
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Possible Cause: The initial dose is too high, leading to off-target effects or exaggerated on-target toxicity due to inhibition of wild-type EGFR.[5][6] Common side effects of EGFR inhibitors include skin rash and diarrhea.[7]
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose by 25-50% in the next cohort of animals.
-
Vehicle Control: Ensure that the observed toxicity is not due to the vehicle by treating a control group with the vehicle alone.
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Monitor Animal Health: Closely monitor animal weight, behavior, and physical appearance for early signs of toxicity.
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Histopathological Analysis: At the end of the study, perform histopathology on major organs (liver, kidney, skin, gastrointestinal tract) to identify any tissue damage.
-
Problem 2: The compound shows poor efficacy in vivo despite good in vitro potency.
-
Possible Cause:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the tumor site.
-
Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Inappropriate Route of Administration: The chosen route (e.g., oral, intraperitoneal) may not be optimal for this compound.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a PK study to determine the compound's half-life, bioavailability, and exposure in plasma and tumor tissue.
-
Dose Escalation: If toxicity is not a concern, cautiously escalate the dose.
-
Modify Dosing Schedule: Increase the dosing frequency (e.g., from once daily to twice daily) based on the PK data.
-
Alternative Administration Route: Consider a different route of administration that may improve bioavailability.
-
Problem 3: Tumor growth is initially inhibited but then resumes (acquired resistance).
-
Possible Cause: The tumor cells have developed resistance to this compound. A common mechanism of acquired resistance to EGFR inhibitors is the T790M "gatekeeper" mutation.[6]
-
Troubleshooting Steps:
-
Tumor Biopsy and Analysis: At the end of the study, collect tumor tissue to analyze for potential resistance mutations in the EGFR gene or activation of bypass signaling pathways.
-
Combination Therapy: Consider combining this compound with other targeted agents to overcome resistance. For example, combining with an inhibitor of a bypass pathway.
-
Data Presentation
Table 1: Example Dose-Ranging Study for this compound in a Xenograft Model
| Dose Group | This compound (mg/kg, p.o., QD) | Vehicle | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Observations |
| 1 | 0 | 0.5% HPMC + 0.1% Tween 80 | 0 | +5 | No adverse effects |
| 2 | 10 | 0.5% HPMC + 0.1% Tween 80 | 35 | +3 | No adverse effects |
| 3 | 25 | 0.5% HPMC + 0.1% Tween 80 | 68 | -2 | Mild, transient weight loss |
| 4 | 50 | 0.5% HPMC + 0.1% Tween 80 | 95 | -8 | Significant weight loss, skin rash |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Dose (mg/kg) | 25 |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng*h/mL) | 12000 |
| Half-life (t1/2) (h) | 6 |
| Bioavailability (%) | 40 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture human cancer cells with a known EGFR mutation (e.g., PC-9 with exon 19 deletion) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude mice).
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume and body weight 2-3 times per week.
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control and different doses of this compound).
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Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).
-
Administration: Administer the compound or vehicle daily via the desired route (e.g., oral gavage).
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Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Inhibition of EGFR by this compound blocks downstream signaling pathways.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EGFR inhibitors in lung cancer. [vivo.weill.cornell.edu]
Technical Support Center: Troubleshooting Off-Target Effects of a Novel EGFR Inhibitor (e.g., Compound X) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, referred to herein as Compound X. The information is intended for scientists and drug development professionals encountering unexpected experimental results or off-target effects in cell culture.
Frequently Asked Questions (FAQs)
Q1: We observe cytotoxicity in cell lines that do not express EGFR after treatment with Compound X. What could be the underlying reason?
A1: This phenomenon strongly suggests off-target effects of Compound X. Many kinase inhibitors can interact with multiple kinases, some of which may be essential for cell survival in specific cell lines. We recommend performing a broad-spectrum kinase selectivity screen to identify potential off-target kinases. Additionally, consulting publicly available databases for the kinase profile of structurally similar compounds might provide initial leads.
Q2: Our EGFR-expressing cells show a decrease in proliferation upon Compound X treatment, but we do not observe a significant reduction in phosphorylated EGFR. Why is this happening?
A2: There are several possibilities:
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Off-Target Effects: Compound X might be inhibiting other kinases crucial for cell proliferation downstream or parallel to the EGFR signaling pathway.
-
Assay Sensitivity: The Western blot or ELISA method used to detect phosphorylated EGFR might not be sensitive enough to detect a partial reduction in phosphorylation that is sufficient to impact proliferation.
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Delayed EGFR Inhibition: The time point at which you are measuring EGFR phosphorylation might be too early or too late to observe the maximal effect of the inhibitor. We recommend a time-course experiment.
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Redundant Signaling: Other receptor tyrosine kinases might be compensating for the partial loss of EGFR signaling.
Q3: We are seeing unexpected morphological changes in our cells (e.g., cell rounding, detachment) at concentrations of Compound X that are non-toxic. What could be the cause?
A3: Morphological changes in the absence of overt cytotoxicity can be indicative of off-target effects on kinases involved in maintaining cell structure and adhesion, such as FAK (Focal Adhesion Kinase) or Src family kinases. These kinases are common off-targets for EGFR inhibitors. We advise performing immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, vinculin) to investigate alterations in the cellular architecture.
Troubleshooting Guides
Problem 1: Unexpected Cell Death in EGFR-Negative Cell Lines
Symptoms:
-
Significant decrease in cell viability in cell lines lacking EGFR expression when treated with Compound X.
-
Induction of apoptotic markers (e.g., cleaved caspase-3) in EGFR-negative cells.
Possible Causes:
-
Inhibition of one or more essential kinases other than EGFR.
-
General cellular toxicity unrelated to kinase inhibition (e.g., mitochondrial toxicity).
Suggested Experimental Workflow:
Workflow for investigating off-target cytotoxicity.
Experimental Protocols:
-
Broad-Spectrum Kinase Profiling (e.g., KINOMEscan™):
-
Prepare a stock solution of Compound X at a concentration 100-fold higher than the highest screening concentration.
-
Submit the compound to a commercial service provider (e.g., DiscoverX). The compound will be screened against a panel of several hundred kinases at one or two concentrations.
-
The results will be provided as a percentage of control, indicating the degree of inhibition for each kinase.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with Compound X or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
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Analyze the soluble fraction by Western blotting for the suspected off-target kinase. A shift in the melting curve indicates target engagement.
-
Problem 2: Discrepancy Between EGFR Phosphorylation and Cellular Phenotype
Symptoms:
-
Minimal change in p-EGFR levels, but a significant anti-proliferative or pro-apoptotic effect is observed.
Possible Causes:
-
Inhibition of downstream or parallel signaling pathways.
-
The measured phenotype is a cumulative effect over a longer duration than the p-EGFR measurement time point.
Suggested Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Measure p-EGFR and downstream signaling nodes (p-AKT, p-ERK) at multiple time points (e.g., 1, 6, 12, 24 hours) after Compound X treatment.
-
Perform a Dose-Response Analysis: Correlate the IC50 for proliferation with the IC50 for inhibition of EGFR, AKT, and ERK phosphorylation.
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Investigate Parallel Pathways: Use a phospho-kinase array to get a broader view of signaling pathways affected by Compound X.
Signaling Pathway Analysis:
Potential on- and off-target signaling of Compound X.
Quantitative Data Summary
The following tables present hypothetical kinase selectivity data for Compound X, which can be used as a reference for interpreting experimental results.
Table 1: Kinase Selectivity Profile of Compound X (1 µM)
| Kinase Target | Percent Inhibition (%) |
| EGFR | 98 |
| FAK | 85 |
| Src | 79 |
| ABL1 | 72 |
| LCK | 65 |
| VEGFR2 | 45 |
| PDGFRβ | 30 |
Table 2: IC50 Values for Top On- and Off-Target Kinases
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| FAK | 150 |
| Src | 250 |
| ABL1 | 400 |
| LCK | 600 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
Technical Support Center: Crystallization of EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on quinazoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended screening conditions for a novel quinazoline-based EGFR inhibitor?
A1: For a novel quinazoline-based EGFR inhibitor, it is advisable to start with a broad sparse-matrix screening approach.[1][2][3] This involves testing a wide range of crystallants, buffers, and additives. A good starting point would be commercially available screens that cover a diverse chemical space. Key parameters to vary include:
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Precipitants: Polyethylene glycols (PEGs) of different molecular weights (e.g., PEG 3350, PEG 4000, PEG 6000), salts (e.g., ammonium sulfate, sodium chloride), and organic solvents (e.g., isopropanol, MPD).
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pH: Screen a pH range from 4.0 to 9.0, as the solubility of quinazoline derivatives can be pH-dependent.
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Temperature: Set up crystallization trials at different temperatures, commonly 4°C and 20°C, as temperature can significantly affect nucleation and crystal growth.[1]
Q2: My compound is poorly soluble in aqueous buffers. How can I improve its solubility for crystallization trials?
A2: Poor aqueous solubility is a common challenge. Several strategies can be employed to address this:
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Co-solvents: Introduce a small percentage of an organic solvent in which your compound is more soluble (e.g., DMSO, ethanol, or DMF). However, be cautious as high concentrations of organic solvents can inhibit crystallization.
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pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can significantly alter its solubility.
-
Additives: Certain additives, such as detergents or small amphiphilic molecules, can help to keep hydrophobic compounds in solution.
-
Salt Forms: If applicable, experimenting with different salt forms of your inhibitor can dramatically change its solubility profile.
Q3: I am observing amorphous precipitate instead of crystals. What are the likely causes and how can I fix it?
A3: Amorphous precipitation occurs when the supersaturation level is too high, leading to rapid aggregation rather than ordered crystal lattice formation. To address this:
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Lower Concentration: Reduce the starting concentration of your inhibitor.
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Slower Evaporation/Diffusion: If using vapor diffusion, decrease the precipitant concentration in the reservoir to slow down the rate of equilibration. For microbatch experiments, consider using a more viscous oil to slow down solvent evaporation.[4]
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Temperature Control: A lower temperature can sometimes slow down the kinetics of precipitation, allowing more time for nucleation and crystal growth.
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Additives: Screening for additives that can stabilize the molecule or interact with crystal contacts can sometimes favor crystallization over precipitation.
Q4: I have obtained very small or needle-like crystals that are not suitable for X-ray diffraction. How can I optimize for larger, better-quality crystals?
A4: Optimizing initial hits is a critical step. Here are some common strategies:
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Fine-tuning Conditions: Systematically vary the concentrations of the protein, precipitant, and any additives around the condition that produced the initial crystals.
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Seeding: Use microcrystals from the initial drop to seed new crystallization trials. This can promote the growth of fewer, larger crystals. Seeding can be done by transferring a small amount of the crushed original crystals into a new drop.
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Varying the Crystallization Method: If you obtained initial hits with vapor diffusion, try setting up trials using other methods like microbatch under oil or counter-diffusion, which can sometimes yield different crystal forms or improved quality.[4]
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Annealing: Subjecting the crystals to brief temperature cycles can sometimes improve their quality by dissolving smaller, less stable crystals and allowing larger ones to grow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, No Precipitate (Clear Drops) | - Compound concentration is too low.- Solubility is too high in the tested conditions. | - Increase the concentration of the EGFR inhibitor.- Use a higher concentration of the precipitant.- Try different precipitants that are more effective at reducing solubility. |
| Amorphous Precipitate | - Compound concentration is too high.- Supersaturation is reached too quickly. | - Decrease the inhibitor concentration.- Lower the precipitant concentration.- Slow down the equilibration rate (e.g., use a larger drop volume in vapor diffusion).- Screen different pH values and temperatures. |
| Oiling Out | - The compound is separating into a liquid phase instead of a solid crystal.- High compound concentration. | - Reduce the inhibitor concentration.- Add detergents or other additives to increase solubility.- Change the temperature of the experiment. |
| Microcrystals or Needles | - Nucleation rate is too high.- Crystal growth is too fast in one dimension. | - Lower the inhibitor and/or precipitant concentration.- Use micro-seeding with a lower seed stock concentration.- Screen for additives that can modify crystal habit.- Try a different crystallization method (e.g., batch or dialysis). |
| Poorly Diffracting Crystals | - Internal disorder in the crystal lattice.- High solvent content or twinning. | - Optimize crystal growth by fine-tuning conditions.- Try cryo-cooling with different cryoprotectants.- Anneal the crystals by briefly warming and re-cooling them.- Consider post-crystallization treatments like dehydration. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Preparation:
-
Prepare a stock solution of the EGFR inhibitor at a high concentration (e.g., 10-50 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a reservoir solution containing the precipitant, buffer, and any additives.
-
Use a 24-well or 96-well crystallization plate.
-
-
Setup:
-
Pipette 500 µL of the reservoir solution into the well of the crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the inhibitor stock solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Periodically observe the drops under a microscope for the formation of crystals, precipitate, or other outcomes over several days to weeks.
-
Protocol 2: Micro-seeding for Crystal Optimization
-
Seed Stock Preparation:
-
Identify a drop containing microcrystals from a previous experiment.
-
Using a needle or a pipette tip, crush the crystals into smaller fragments.
-
Transfer a small amount of the crushed crystals into a tube containing about 50 µL of the reservoir solution from the original condition. This is your seed stock.
-
Serially dilute the seed stock (e.g., 1:10, 1:100, 1:1000) to find the optimal concentration for seeding.
-
-
Seeding:
-
Set up new crystallization drops as described in Protocol 1.
-
Using a fine tool (like a cat whisker) or a pipette tip, touch the seed stock and then streak it through the new drop.
-
-
Incubation and Observation:
-
Incubate and observe the seeded drops as you would for a normal crystallization experiment. Larger, more well-defined crystals are expected to grow from the seeds.
-
Visualizations
EGFR Signaling Pathway
Caption: Overview of the major EGFR signaling pathways.
Experimental Workflow for Crystallization
Caption: A typical workflow for small molecule crystallization experiments.
Troubleshooting Decision Tree
References
Improving the bioavailability of Egfr-IN-67
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of the poorly soluble EGFR inhibitor, EGFRi-67.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of EGFRi-67?
The low oral bioavailability of EGFRi-67 is likely attributable to its poor aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1] Compounds with low solubility often exhibit slow and incomplete dissolution, leading to reduced absorption and, consequently, low bioavailability.[2][3]
Q2: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like EGFRi-67?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
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Physical Modifications: Techniques like particle size reduction (micronization and nanonization) increase the surface area available for dissolution.[4][5]
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Amorphous Formulations: Converting the crystalline drug into a more soluble amorphous form, often as a solid dispersion in a polymer matrix.[2][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][4]
Q3: How does the Biopharmaceutics Classification System (BCS) apply to EGFRi-67?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3] Given its poor solubility, EGFRi-67 would likely fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). The choice of bioavailability enhancement strategy often depends on the BCS class. For a BCS Class II drug, improving the dissolution rate is the primary goal. For a BCS Class IV drug, both solubility and permeability enhancement strategies may be necessary.
Troubleshooting Guide
Issue 1: Inconsistent or low in vivo efficacy despite potent in vitro activity.
-
Question: My in vivo studies with EGFRi-67 are showing variable and lower than expected efficacy compared to its nanomolar potency in cell-based assays. What could be the cause?
-
Answer: This discrepancy is a common challenge with poorly soluble compounds. The most likely cause is poor and variable absorption from the gastrointestinal tract, leading to suboptimal plasma concentrations of the inhibitor. The formulation used for in vivo studies is critical. A simple suspension of the crystalline drug is often insufficient for adequate absorption.
Suggested Actions:
-
Characterize the solid state: Confirm the crystalline form (polymorph) of the drug substance, as different polymorphs can have different solubilities.[1]
-
Evaluate different formulations: Test various bioavailability-enhancing formulations in a pilot pharmacokinetic (PK) study. The table below summarizes some options.
-
Measure plasma concentrations: Correlate the efficacy results with the achieved plasma concentrations of EGFRi-67 in your animal model.
-
Issue 2: High variability in plasma exposure between individual animals.
-
Question: I am observing significant inter-individual variability in the plasma concentrations of EGFRi-67 in my preclinical studies. How can I reduce this?
-
Answer: High variability is often linked to formulation-dependent absorption. Factors such as food effects, GI motility, and local pH can have a more pronounced impact on the dissolution of a poorly soluble drug.
Suggested Actions:
-
Utilize a robust formulation: Lipid-based formulations like SEDDS or solid dispersions can reduce the impact of physiological variables on absorption, leading to more consistent bioavailability.[1][2]
-
Control for food effects: Standardize the feeding schedule of the animals in your studies, as the presence or absence of food can significantly alter the absorption of some poorly soluble drugs.
-
Particle size control: If using a suspension, ensure the particle size distribution is tightly controlled and consistent between batches.
-
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Key Advantages | Potential Disadvantages | Typical Excipients |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[4] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. | Wetting agents, stabilizers (e.g., polysorbates, cellulose derivatives). |
| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[3] | Significant increase in solubility and dissolution.[5] | Potential for recrystallization of the amorphous drug over time, affecting stability. | Polymers (e.g., PVP, HPMC, Soluplus®), surfactants. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[1][2] | Enhances solubility and can improve absorption via lymphatic pathways.[6] | Requires careful selection of excipients to avoid drug precipitation upon dilution. | Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), co-solvents (e.g., Transcutol®, ethanol). |
| Cyclodextrin Complexation | Forms inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[1] | Increases aqueous solubility; can be used for liquid and solid dosage forms. | Limited drug loading capacity; competition with other molecules for complexation. | β-cyclodextrins, HP-β-CD, SBE-β-CD. |
Experimental Protocols
Protocol 1: Preparation of an EGFRi-67 Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of EGFRi-67 to improve its dissolution rate.
Materials:
-
EGFRi-67 active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Methodology:
-
Prepare a pre-suspension by dispersing EGFRi-67 powder in the stabilizer solution at a defined concentration (e.g., 5% w/v).
-
Add the pre-suspension and milling media to the milling chamber of the media mill.
-
Mill the suspension at a controlled temperature for a predetermined time (e.g., 2-4 hours).
-
Periodically sample the suspension to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Liquid Self-Emulsifying Drug Delivery System (SEDDS) for EGFRi-67
Objective: To develop a lipid-based formulation to enhance the solubility and absorption of EGFRi-67.
Materials:
-
EGFRi-67 API
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP)
Methodology:
-
Solubility Screening: Determine the solubility of EGFRi-67 in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected excipients to identify the self-emulsification region.
-
Formulation Preparation: a. Weigh the selected oil, surfactant, and co-solvent in a glass vial according to the desired ratio (e.g., 30:40:30 w/w). b. Heat the mixture to 40°C and stir gently until a homogenous solution is formed. c. Add the EGFRi-67 API to the excipient mixture and stir until completely dissolved.
-
Characterization: a. Self-emulsification test: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of the emulsion. b. Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A droplet size of less than 200 nm is generally desirable. c. In vitro dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile compared to the unformulated drug.
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades.[7][8] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[9][10][11] Aberrant EGFR signaling is a key driver in many cancers, making it an important therapeutic target.[11]
Caption: EGFR signaling pathways activated upon ligand binding.
Bioavailability Enhancement Strategy Workflow
The selection of an appropriate strategy to improve the bioavailability of a poorly soluble compound like EGFRi-67 depends on its physicochemical properties and the desired formulation characteristics. This workflow provides a logical approach to making this selection.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 9. EGFR interactive pathway | Abcam [abcam.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Egfr-IN-67 Toxicity Assessment
Disclaimer: As of November 2025, specific preclinical toxicity data for a compound designated "Egfr-IN-67" is not publicly available. This guide provides a general framework for the toxicity assessment of a novel EGFR inhibitor, based on the known class-effects of these compounds. The protocols and data tables are illustrative templates and should be adapted to specific experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with EGFR inhibitors in animal models?
A1: EGFR inhibitors as a class are known to cause a range of on-target toxicities due to the presence of EGFR in healthy tissues. In animal models, the most frequently reported adverse effects include:
-
Dermatological: Skin rash (often described as papulopustular or acneiform), dry skin (xerosis), inflammation of hair follicles (folliculitis), and changes in hair growth or loss (alopecia).[1][2][3][4][5] These are often the most prominent and dose-limiting toxicities.
-
Gastrointestinal: Diarrhea is a very common finding.[6][7][8] Mucositis (inflammation of the mucous membranes) can also occur.[6]
-
Ocular: Eye-related side effects can be observed, though they are generally less severe than skin and GI issues.[7]
-
Other: Less frequently, toxicities related to the lungs, liver, and heart have been reported for some tyrosine kinase inhibitors.[9][10]
Q2: Which animal species are appropriate for preclinical toxicity studies of an EGFR inhibitor?
A2: Rodent (rats, mice) and non-rodent (dogs, non-human primates) species are typically used.[11] Rodents are commonly used for initial dose-range finding, acute, and sub-chronic toxicity studies. Larger animals like dogs or monkeys may be used for longer-term studies and to assess cardiovascular safety, as their physiology can be more predictive of human responses.[9]
Q3: What is a typical starting dose for a first-in-animal toxicity study?
A3: The starting dose is usually determined based on in vitro efficacy data (e.g., IC50 or EC50 values) and preliminary dose-range finding studies in a small number of animals. The goal is to identify a range of doses that includes a no-observed-adverse-effect level (NOAEL), a maximum tolerated dose (MTD), and one or more intermediate doses.[11]
Q4: How can I distinguish between on-target and off-target toxicity?
A4: On-target toxicities are those related to the inhibition of EGFR in healthy tissues (e.g., skin rash, diarrhea).[7] Off-target toxicities result from the drug binding to other unintended kinases or proteins.[9][12] A thorough in vitro kinase screening panel can help predict potential off-target effects. In animal studies, comparing the toxicity profile to other well-characterized EGFR inhibitors can help differentiate. Histopathology of tissues not typically expressing high levels of EGFR can also point towards off-target effects.
Troubleshooting Guide
Issue 1: Severe skin rash is observed at doses required for efficacy.
-
Problem: The therapeutic window is narrow due to on-target skin toxicity, which is a common issue with EGFR inhibitors.[4] The severity of the rash can sometimes correlate with anti-tumor efficacy.[7][8]
-
Troubleshooting Steps:
-
Dose Fractionation: Consider splitting the daily dose into two administrations to reduce peak plasma concentrations (Cmax) while maintaining the total daily exposure (AUC).
-
Supportive Care: In animal models, topical emollients can be used to manage dry skin. Ensure animals are housed in a clean environment to prevent secondary infections of skin lesions.
-
Concomitant Medication: While more common in clinical settings, preclinical studies could explore the co-administration of agents that mitigate skin rash, but this would need careful justification and control groups.
-
Re-evaluate the Dosing Schedule: Intermittent dosing (e.g., 5 days on, 2 days off) might allow for recovery of the skin epithelium and improve tolerability.
-
Issue 2: Animals are experiencing significant weight loss and diarrhea.
-
Problem: Gastrointestinal toxicity is leading to poor health and may confound study results.[6]
-
Troubleshooting Steps:
-
Nutritional Support: Provide a highly palatable and calorically dense diet. Subcutaneous fluid administration may be necessary to prevent dehydration in severe cases.
-
Dose Reduction: This is the most straightforward approach. Determine if a lower dose can still achieve the desired pharmacological effect with a more manageable side effect profile.
-
Vehicle Control: Ensure the vehicle used for drug administration is not contributing to the GI upset. Run a vehicle-only control group to confirm.
-
Pathology: Conduct a thorough gross and histopathological examination of the GI tract to understand the nature of the toxicity (e.g., inflammation, mucosal atrophy).
-
Issue 3: Unexpected mortality is observed in the high-dose group.
-
Problem: The maximum tolerated dose (MTD) was exceeded.
-
Troubleshooting Steps:
-
Dose-Range Finding: If not already performed, conduct a preliminary dose-range finding study with a wider spread of doses and fewer animals per group to better estimate the MTD.
-
Necropsy: Perform a full gross necropsy on all decedents immediately to identify potential target organs of toxicity. Collect tissues for histopathology.
-
Toxicokinetics: Analyze blood samples to determine if drug exposure is dose-proportional. Supra-proportional exposure at high doses could indicate saturated metabolism or clearance, leading to rapidly escalating toxicity.
-
Cardiovascular Assessment: For some tyrosine kinase inhibitors, cardiotoxicity can be a cause of unexpected death.[9][12] If feasible, incorporate cardiovascular monitoring (e.g., telemetry in larger animals) in subsequent studies.
-
Quantitative Data Summary
Specific data for this compound is not available. The tables below are templates for recording data from a typical sub-chronic rodent toxicity study.
Table 1: Body Weight Changes (Example Template)
| Group (Dose mg/kg/day) | Week 0 (g) | Week 1 (g) | Week 2 (g) | Week 4 (g) | % Change (Day 0-28) |
| Vehicle Control | |||||
| Low Dose | |||||
| Mid Dose | |||||
| High Dose |
Table 2: Hematology Parameters at Study Termination (Example Template)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose | Units |
| White Blood Cells (WBC) | 10^3/µL | ||||
| Red Blood Cells (RBC) | 10^6/µL | ||||
| Hemoglobin (HGB) | g/dL | ||||
| Platelets (PLT) | 10^3/µL |
Table 3: Clinical Chemistry Parameters at Study Termination (Example Template)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose | Units |
| Alanine Aminotransferase (ALT) | U/L | ||||
| Aspartate Aminotransferase (AST) | U/L | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Creatinine | mg/dL |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Rats (Dose Range-Finding)
-
Animals: Young adult Sprague-Dawley rats (8-10 weeks old), 3-5 animals per sex per group.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once.
-
Dose Levels: A wide range of doses (e.g., 10, 50, 200, 1000 mg/kg) plus a vehicle control group.
-
Observations:
-
Monitor continuously for the first 4 hours post-dose, then twice daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in activity, posture, respiration) and any instances of morbidity or mortality.
-
Measure body weights prior to dosing and on days 1, 3, 7, and 14.
-
-
Endpoint: At day 14, euthanize surviving animals and perform a gross necropsy to identify any organ abnormalities. This study helps determine the dose range for subsequent sub-chronic studies.
Protocol 2: 28-Day Sub-Chronic Toxicity Study in Mice
-
Animals: C57BL/6 mice (7-9 weeks old), 10 animals per sex per group.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Administer this compound daily for 28 consecutive days via the intended route.
-
Dose Levels: Three dose levels (low, mid, high) based on the acute toxicity study, plus a vehicle control group. The high dose should be the estimated MTD.
-
In-Life Monitoring:
-
Clinical Observations: Daily cage-side observations and a detailed weekly physical examination.
-
Body Weights: Measured twice weekly.
-
Food Consumption: Measured weekly.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (hematology) and clinical chemistry analysis.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain, etc.).
-
Histopathology: Collect a comprehensive set of tissues, fix in 10% neutral buffered formalin, and process for microscopic examination by a veterinary pathologist.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a preclinical in vivo toxicity assessment study.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Dermatological Side Effects of Epidermal Growth Factor Receptor Inhibitors: ‘PRIDE’ Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin toxicities associated with epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 11. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibitor (TKI)‐induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results with EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results during experiments with the novel epidermal growth factor receptor (EGFR) inhibitor, referred to here as EGFR-IN-XX. The principles and guidance provided are broadly applicable to experiments involving various EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for EGFR-IN-XX in our in vitro kinase assays. What are the potential causes?
A1: Variability in IC50 values for EGFR inhibitors in biochemical assays can stem from several factors. Key areas to investigate include the stability and handling of the inhibitor, the concentration of ATP used in the assay, the specific EGFR enzyme variant, and the overall assay setup. It is crucial to ensure consistent experimental conditions to obtain reproducible results.
Q2: Our cell-based assays show a weaker than expected anti-proliferative effect of EGFR-IN-XX, contradicting our potent kinase assay results. Why might this be happening?
A2: A discrepancy between biochemical and cell-based assay results is a common challenge. This can be attributed to several factors, including poor cell permeability of the compound, active efflux by transporters like P-glycoprotein, or rapid metabolism of the compound within the cells. Additionally, the specific cell line's genetic background, such as the presence of downstream mutations in pathways like KRAS, can confer resistance to EGFR inhibition, masking the inhibitor's effect.[1][2]
Q3: We are seeing inconsistent levels of EGFR phosphorylation in our Western blot analysis after treating cells with EGFR-IN-XX. What could be the reason?
A3: Inconsistent phospho-EGFR levels can be due to variations in cell culture conditions, such as cell density and serum starvation efficiency, which can affect the basal level of EGFR activation. The timing of ligand stimulation (e.g., with EGF) and inhibitor treatment is also critical. Ensure that the inhibitor has sufficient time to engage with the target before ligand stimulation. Finally, variability in lysate preparation and Western blot procedure can contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Kinase Assays
If you are experiencing significant variability in the half-maximal inhibitory concentration (IC50) of EGFR-IN-XX in your kinase assays, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of EGFR-IN-XX in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| ATP Concentration | The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for EGFR.[3] |
| Enzyme Activity | Use a consistent source and lot of recombinant EGFR enzyme. Variations in enzyme activity between batches can lead to shifts in IC50 values. |
| Assay Buffer Components | Ensure all buffer components, such as MgCl2 and DTT, are at the correct concentrations, as they can influence enzyme activity.[4] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent addition. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
When EGFR-IN-XX is potent in a biochemical kinase assay but shows weak activity in cell-based assays, the following factors should be investigated.
Experimental Workflow to Investigate Discrepancies
Caption: Workflow to investigate biochemical vs. cellular potency.
Summary of Potential Causes and Cellular IC50 Data
| Cell Line | EGFR Status | Downstream Status | Permeability (Papp) | Efflux Ratio | Cellular IC50 (µM) |
| A431 | Wild-type (amplified) | KRAS WT | High (20 x 10⁻⁶ cm/s) | 1.2 | 0.1 |
| NCI-H1975 | L858R/T790M | KRAS WT | High (18 x 10⁻⁶ cm/s) | 1.3 | >10 (Expected) |
| SW480 | Wild-type | KRAS G12V | High (21 x 10⁻⁶ cm/s) | 1.1 | >10 (Resistance) |
| MDCK-MDR1 | N/A | N/A | Low (1 x 10⁻⁶ cm/s) | 15.0 | >20 (Efflux) |
Key Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is adapted from standard kinase assay procedures to measure the potency of EGFR-IN-XX.[4][5]
-
Reagent Preparation :
-
Prepare kinase buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, and 50µM DTT.[4]
-
Dilute recombinant human EGFR enzyme in kinase buffer to the desired concentration (e.g., 2 ng/µL).
-
Prepare a solution of substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The final ATP concentration should be at its Km for EGFR (typically 2-10 µM).
-
Prepare a serial dilution of EGFR-IN-XX in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted EGFR-IN-XX or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection :
-
Add 25 µL of a commercial ADP-detecting reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of EGFR-IN-XX relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of EGFR-IN-XX on the proliferation of cancer cell lines.
-
Cell Seeding :
-
Culture cells (e.g., A431, NCI-H1975) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment :
-
Prepare a serial dilution of EGFR-IN-XX in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTS Assay :
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (media only) from all wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of the inhibitor and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for interpreting experimental results. EGFR activation triggers multiple downstream cascades that regulate cell proliferation, survival, and differentiation.[6][7]
Caption: Simplified EGFR signaling pathway.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. ClinPGx [clinpgx.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com.cn [promega.com.cn]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-67 interference with common lab reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Egfr-IN-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 7d in the primary literature, is a potent, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It belongs to the chemical class of 1,3,5-trisubstituted pyrazoline derivatives. Its primary mechanism of action is the inhibition of the EGFR tyrosine kinase, which blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on the chemical nature of pyrazoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Q3: What is the stability of this compound in solution?
A3: Pyrazoline-based compounds are generally stable in DMSO when stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. When diluted in aqueous-based cell culture media, it is recommended to use the solution fresh. The stability in aqueous solutions over extended periods may be limited.
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, there is a potential for interference with tetrazolium-based cell viability assays such as MTT and XTT. Some chemical compounds can directly reduce the tetrazolium salts or alter the metabolic activity of cells in a way that does not correlate with cell viability. It is advisable to include proper controls, such as a vehicle-only control and a positive control for cytotoxicity, to ensure that the observed effects are due to the biological activity of this compound.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent EGFR inhibitor, the potential for off-target effects on other kinases or cellular proteins cannot be entirely ruled out without comprehensive profiling. Pyrazoline derivatives have been reported to interact with other biological targets. Researchers should consider performing kinase profiling or other appropriate assays to assess the selectivity of this compound in their experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of EGFR phosphorylation in Western blot. | 1. Compound degradation: Improper storage or handling of this compound stock solution. 2. Insufficient compound concentration: The concentration used is too low to effectively inhibit EGFR in the specific cell line. 3. Cell line resistance: The cell line may have mutations that confer resistance to this class of EGFR inhibitors. 4. High cell density: A high number of cells can reduce the effective concentration of the inhibitor. | 1. Prepare a fresh dilution of this compound from a properly stored stock. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. 3. Verify the EGFR mutation status of your cell line. 4. Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. |
| Precipitation of this compound in cell culture medium. | 1. Low solubility in aqueous media: The concentration of this compound exceeds its solubility limit in the final culture medium. 2. High final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic and may also affect compound solubility in media. | 1. Prepare a more diluted working stock in DMSO before adding to the medium. Ensure vigorous mixing upon dilution. 2. Maintain the final DMSO concentration in the culture medium below 0.5%. |
| High background in in vitro kinase assays. | 1. ATP concentration too high: High ATP levels can compete with the inhibitor, reducing its apparent potency. 2. Non-specific binding: The inhibitor may be binding to other components in the assay mixture. 3. Reagent contamination: Contamination of buffers or enzymes can lead to high background signals. | 1. Determine the Km of ATP for EGFR in your assay system and use an ATP concentration at or near the Km. 2. Include a detergent like Tween-20 (0.01-0.05%) in the assay buffer to reduce non-specific binding. 3. Use fresh, high-quality reagents and filter-sterilize buffers. |
| Discrepancy between cytotoxicity data and EGFR inhibition. | 1. Off-target effects: The observed cytotoxicity may be due to inhibition of other cellular targets besides EGFR. 2. Assay artifacts: The cytotoxicity assay may be influenced by the compound itself (e.g., colorimetric interference). 3. Delayed cytotoxic effects: The time point for the cytotoxicity assay may be too early to observe the full effect of EGFR inhibition. | 1. Perform a kinase selectivity screen or test the effect of the compound on cells that do not depend on EGFR signaling. 2. Run a control plate with the compound in cell-free medium to check for direct interference with the assay reagents. 3. Extend the incubation time for the cytotoxicity assay (e.g., 48-72 hours). |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| EGFR Kinase Inhibition | EGFR | 0.34 µM | [1] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 4.53 ± 0.28 µM | [1] |
| Cytotoxicity | WI-38 (Normal Fibroblasts) | 39.10 ± 2.37 µM | [1] |
Experimental Protocols
Note: The following protocols are representative methodologies for this class of compound, based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro EGFR Kinase Assay (Representative Protocol)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR enzyme.
-
Prepare Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 5 µL of a solution containing the EGFR substrate peptide and [γ-³³P]ATP in assay buffer.
-
Initiate the reaction by adding 10 µL of recombinant human EGFR enzyme in assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Detection: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Cell Viability (MTT) Assay (Representative Protocol)
This assay assesses the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
Comparative Analysis of a Novel EGFR Inhibitor, Egfr-IN-67, and First-Generation EGFR Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-67, and established first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their respective mechanisms of action, biochemical and cellular activities, and key experimental protocols for evaluation.
Introduction to EGFR and First-Generation Inhibitors
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations in the kinase domain, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4]
First-generation EGFR inhibitors, such as gefitinib and erlotinib, were developed to target these oncogenic mutations.[3][4] They are reversible inhibitors that compete with adenosine triphosphate (ATP) in the catalytic pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[4] While these drugs have shown significant clinical benefit in patients with EGFR-mutated NSCLC, the development of resistance, often through the T790M mutation, limits their long-term efficacy.[5][6]
This compound: A Novel EGFR Inhibitor
Note: As of the latest update, specific data on this compound is not publicly available. This section is structured to incorporate future findings and provide a framework for its comparative evaluation.
This compound is a novel investigational inhibitor of EGFR. Its development aims to address the limitations of earlier-generation inhibitors, potentially offering improved potency, selectivity, or a different resistance profile. The subsequent sections will compare the available data on first-generation inhibitors with the anticipated data points for this compound.
Biochemical and Cellular Potency
A direct comparison of the inhibitory activity of this compound and first-generation TKIs is essential for understanding their therapeutic potential. This is typically assessed through in vitro kinase assays and cellular proliferation assays.
| Inhibitor | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Gefitinib | EGFR (L858R) | Data not readily available in a comparable format | HCC827 (Exon 19 del) | Data not readily available in a comparable format |
| Erlotinib | EGFR (L858R) | Data not readily available in a comparable format | NCI-H3255 (L858R) | Data not readily available in a comparable format |
| This compound | [Specify Target] | [Insert Data] | [Specify Cell Line] | [Insert Data] |
*IC₅₀ (Half-maximal inhibitory concentration) values from biochemical assays measure the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. GI₅₀ (Half-maximal growth inhibition) values from cellular assays measure the concentration of a drug that is required to inhibit the growth of a cell population by 50%.
Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic window. Off-target kinase inhibition can lead to undesirable side effects. A comprehensive kinase panel is typically used to assess selectivity.
| Inhibitor | Primary Target | Key Off-Targets (with significant inhibition) |
| Gefitinib | EGFR | [Data on specific off-targets not readily available in a comparable format] |
| Erlotinib | EGFR | [Data on specific off-targets not readily available in a comparable format] |
| This compound | [Specify Target] | [Insert Data on Off-Targets] |
Mechanism of Action and Impact on EGFR Signaling
First-generation EGFR inhibitors reversibly bind to the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7]
The anticipated mechanism of this compound will be elucidated through structural biology studies and detailed biochemical assays. Its effect on the EGFR signaling cascade can be visualized through western blot analysis of key downstream effectors.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are standard methodologies for key assays.
In Vitro Kinase Inhibition Assay (Example: Lanthascreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC₅₀ of the inhibitor against the EGFR kinase.
-
Materials: Recombinant EGFR kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, assay buffer.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, gefitinib).
-
In a 384-well plate, add the EGFR kinase, the inhibitor dilution, and the europium-labeled antibody.
-
Incubate at room temperature for 60 minutes.
-
Add the fluorescent ATP tracer.
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
-
Cellular Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the GI₅₀ of the inhibitor in cancer cell lines.
-
Materials: EGFR-mutant cancer cell lines (e.g., HCC827, NCI-H3255), cell culture medium, test inhibitor, CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI₅₀ values from the dose-response curve.
-
Western Blot Analysis of EGFR Pathway Modulation
-
Objective: To assess the effect of the inhibitor on the phosphorylation of EGFR and downstream signaling proteins.
-
Materials: EGFR-mutant cancer cell lines, test inhibitor, lysis buffer, primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK), secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
This guide outlines the key parameters for comparing the novel inhibitor this compound with first-generation EGFR inhibitors. While gefitinib and erlotinib have been foundational in the targeted therapy of EGFR-mutant cancers, the field is continually advancing. A thorough evaluation of this compound's biochemical potency, selectivity, and cellular mechanism of action, following the protocols described herein, will be crucial in determining its potential as a next-generation therapeutic. As data on this compound becomes available, this framework will allow for a direct and comprehensive comparison, aiding in its preclinical and clinical development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to Fourth-Generation EGFR Inhibitors in Afatinib-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to second-generation EGFR tyrosine kinase inhibitors (TKIs) such as afatinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of a novel fourth-generation EGFR inhibitor, TQB3804, against the established third-generation inhibitor, osimertinib, in preclinical models of afatinib- and osimertinib-resistant NSCLC.
Introduction to TQB3804
TQB3804 is a potent, orally bioavailable, fourth-generation EGFR inhibitor designed to overcome resistance mediated by the C797S mutation, which is a key mechanism of resistance to third-generation TKIs like osimertinib.[1] As afatinib resistance is often driven by the T790M mutation, which is effectively targeted by osimertinib, the evolution of TKI resistance frequently leads to scenarios where fourth-generation inhibitors become a necessary therapeutic strategy. TQB3804's mechanism of action involves binding to and inhibiting the activity of various mutant forms of EGFR, thereby preventing EGFR-mediated signaling and inducing cancer cell death.[1]
Comparative Efficacy in Preclinical Models
The following tables summarize the preclinical efficacy of TQB3804 in comparison to osimertinib in various EGFR-mutant NSCLC models, including those resistant to afatinib and osimertinib.
In Vitro Enzymatic and Anti-proliferative Activity
| Compound | Target EGFR Mutation | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| TQB3804 | del19/T790M/C797S | 0.46[2] | Ba/F3 (del19/T790M/C797S) | 26.8[2] |
| L858R/T790M/C797S | 0.13[2] | NCI-H1975 (L858R/T790M/C797S) | 163[2] | |
| del19/T790M | 0.26[2] | - | - | |
| L858R/T790M | 0.19[2] | NCI-H1975 (L858R/T790M) | - | |
| Wild-Type (WT) | 1.07[2] | A431 (WT) | 147[2] | |
| Osimertinib | del19/T790M/C797S | - | Ba/F3 (del19/T790M/C797S) | >1000[2] |
| L858R/T790M/C797S | - | - | - | |
| del19/T790M | - | H1975 (L858R/T790M) | 5-11[3] | |
| del19 | - | PC9 (del19) | 8-17[3] | |
| Wild-Type (WT) | - | Calu3 / H2073 (WT) | 461-650[3] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy in Xenograft Models
| Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| Ba/F3 (del19/T790M/C797S) CDX | TQB3804 | Not specified | Significant tumor growth inhibition | [2] |
| NCI-H1975 (L858R/T790M/C797S) CDX | TQB3804 | Not specified | Significant tumor growth inhibition | [2] |
| PC9 (del19/T790M/C797S) CDX | TQB3804 | Not specified | Significant tumor growth inhibition | [2] |
| LUPF104 (del19/T790M/C797S) PDX | TQB3804 | Not specified | Significant tumor growth inhibition | [2] |
| PC9 Xenograft | Osimertinib | 5 mg/kg, once daily | Significant tumor regression | [3] |
| H1975 (L858R/T790M) Xenograft | Osimertinib | 5 mg/kg, once daily | Significant tumor regression | [3] |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft.
Signaling Pathway Inhibition
TQB3804 effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK, in osimertinib-resistant triple mutant EGFR models.[2] This demonstrates its ability to shut down the key survival pathways activated by these resistant EGFR mutations.
Caption: EGFR signaling pathway and points of inhibition for different generations of TKIs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation of an MTT assay used to determine the IC50 values of EGFR inhibitors.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., TQB3804, osimertinib) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of EGFR and downstream proteins.
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for preclinical evaluation of EGFR inhibitors.
Conclusion
The preclinical data presented in this guide demonstrate that TQB3804 is a highly potent fourth-generation EGFR inhibitor with significant activity against afatinib- and osimertinib-resistant NSCLC models, particularly those harboring the C797S mutation. Its ability to overcome resistance to third-generation TKIs positions it as a promising therapeutic agent for patients who have exhausted currently available targeted therapies. Further clinical investigation is warranted to confirm these preclinical findings and establish the clinical utility of TQB3804.
References
- 1. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Egfr-IN-67 and other covalent inhibitors
A guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of prominent covalent Epidermal Growth Factor Receptor (EGFR) inhibitors. Please note that a search of publicly available scientific literature did not yield specific data for a compound designated "Egfr-IN-67". This guide therefore focuses on a comparison of well-characterized covalent EGFR inhibitors from different generations.
The development of covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) has marked a significant advancement in the treatment of cancers driven by EGFR mutations, particularly Non-Small Cell Lung Cancer (NSCLC). Unlike first-generation reversible inhibitors, covalent inhibitors form a permanent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to prolonged and potent inhibition.[1][2][3] This guide provides a comparative overview of key second and third-generation covalent EGFR inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Generations of Covalent EGFR Inhibitors
Covalent EGFR inhibitors are broadly classified into generations based on their target specificity and ability to overcome resistance mutations.
-
Second-Generation Inhibitors: These compounds, such as afatinib and dacomitinib, irreversibly bind to and inhibit wild-type (WT) EGFR as well as common activating mutations (e.g., L858R, exon 19 deletions). However, their lack of selectivity for mutant over wild-type EGFR can lead to dose-limiting side effects, such as skin rash and diarrhea.[3]
-
Third-Generation Inhibitors: Developed to address the challenge of the T790M resistance mutation, which emerges in response to first and second-generation inhibitors, compounds like osimertinib exhibit high potency against both activating mutations and the T790M mutation, while largely sparing wild-type EGFR.[1][3] This improved selectivity profile results in a better therapeutic window.
Comparative Efficacy Data
The following tables summarize the in vitro potency of several key covalent EGFR inhibitors against various EGFR isoforms and in cellular assays. The data highlights the differential selectivity and efficacy that defines each generation of inhibitors.
Table 1: Biochemical Inhibition of EGFR Kinase Activity (IC50 values)
| Inhibitor | EGFR (Wild Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19del) IC50 (nM) | EGFR (L858R + T790M) IC50 (nM) | Reference |
| Afatinib | 31 | 0.2 | 0.2 | 57 | [4][5] |
| Dacomitinib | 2-12 (Cell-based) | - | - | - | [2] |
| Osimertinib | - | - | - | 5 | [5] |
| Erlotinib (1st Gen) | - | 12 | 7 | >10,000 | [4][5] |
Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from the cited literature.
Table 2: Cellular Proliferation Inhibition in NSCLC Cell Lines (IC50 values)
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Erlotinib (1st Gen) IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 0.8 | - | 7 | [5] |
| H3255 | L858R | 0.3 | - | 12 | [5] |
| H1975 | L858R + T790M | 57 | 5 | >10,000 | [4][5] |
| PC-9ER | Exon 19del + T790M | 165 | 13 | >10,000 | [4][5] |
Key Experimental Protocols
The data presented in this guide is derived from established biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (HTRF KinEASE-TK)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate peptide by the EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase domains (WT and mutants), ATP, TK-substrate peptide, HTRF KinEASE-TK kit reagents (Cisbio).
-
Procedure:
-
The EGFR kinase is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) in an assay buffer.[1]
-
The kinase reaction is initiated by the addition of ATP and the biotinylated TK-substrate peptide. ATP concentrations are typically set at their respective Km values for each EGFR variant.[1]
-
The reaction is allowed to proceed for a specific duration (e.g., 15-25 minutes) at room temperature.[6]
-
The reaction is stopped by the addition of a detection buffer containing EDTA and HTRF reagents: a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
After an incubation period (e.g., 60 minutes), the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
-
Data Analysis: The HTRF ratio is used to calculate the percentage of inhibition at each inhibitor concentration. IC50 values are then determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Culture: NSCLC cell lines with defined EGFR mutation statuses (e.g., PC-9, H1975) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitor.
-
Cells are incubated with the inhibitor for a period of 72 hours.
-
After the incubation period, a solution containing MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell growth inhibition relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the curve to a sigmoidal dose-response model.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathways
EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Covalent inhibitors block these pathways at their origin. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7]
Caption: EGFR signaling pathways and point of covalent inhibition.
General Workflow for Covalent Inhibitor Evaluation
The process of characterizing a novel covalent inhibitor involves a multi-step approach, starting from biochemical assays and progressing to cellular and in vivo models.
Caption: Workflow for preclinical evaluation of covalent EGFR inhibitors.
Conclusion
The landscape of EGFR-targeted therapies has evolved significantly with the advent of covalent inhibitors. While second-generation inhibitors like afatinib offered an improvement over reversible predecessors, their utility can be limited by toxicity due to wild-type EGFR inhibition. Third-generation inhibitors such as osimertinib have demonstrated the power of a mutation-selective approach, effectively targeting the T790M resistance mutation while maintaining a favorable safety profile. The continued development of novel covalent inhibitors relies on the rigorous comparative evaluation of their potency, selectivity, and kinetic parameters, utilizing the types of experimental frameworks detailed in this guide. This systematic approach is essential for identifying next-generation therapies with improved efficacy and reduced toxicity for patients with EGFR-mutant cancers.
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of EGFR Inhibitors: A Comparative Analysis
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. An ideal inhibitor potently targets the intended kinase while minimizing off-target effects to reduce potential toxicity and improve therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-67, against other commonly used EGFR inhibitors.
Due to the limited publicly available information for a compound specifically designated "this compound," this guide will focus on established EGFR tyrosine kinase inhibitors (TKIs) to provide a framework for comparison once data for this compound becomes accessible. We will explore the selectivity profiles of first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR inhibitors.
Kinase Selectivity Profiles: A Comparative Table
The following table summarizes the kinase selectivity data for prominent EGFR inhibitors. This data is typically generated from large-scale kinase panel screens, such as KINOMEscan™, which measure the binding affinity of a compound against a wide array of human kinases. The results are often expressed as the dissociation constant (Kd) or the percentage of inhibition at a specific concentration. A lower Kd value indicates a higher binding affinity.
| Inhibitor | Primary Target(s) | Significant Off-Target Kinases (Kd < 1 µM or >90% Inhibition) | Reference |
| Gefitinib | EGFR | RIPK2, GAK, KHS1, LCK, SRC | [1][2] |
| Erlotinib | EGFR | ABL1, LCK, SRC, YES1, FYN | [2][3] |
| Afatinib | EGFR, HER2, HER4 | BLK, LYN, SRC, YES1, BTK, TEC | [4] |
| Osimertinib | EGFR (T790M, L858R, ex19del) | ACK1, BLK, BMX, BTK, FGR, HCK, LYN, SRC, TEC, YES1 | [5] |
| This compound | Data Not Publicly Available | Data Not Publicly Available | - |
Note: The off-target kinases listed are a selection of those with the highest affinity and may not be exhaustive. The specific panel of kinases screened can vary between studies.
Experimental Methodologies for Kinase Profiling
The determination of a compound's cross-reactivity profile is a critical step in its preclinical development. Several robust methods are employed for this purpose, with kinase binding assays being the most common.
KINOMEscan™ (Competition Binding Assay)
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. The general workflow is as follows:
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the kinase's active site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower amount of bound tagged ligand indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) or as a dissociation constant (Kd), which is calculated from a dose-response curve.
EGFR Signaling Pathway and Inhibitor Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. EGFR inhibitors act by blocking the ATP binding site in the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Conclusion
While specific cross-reactivity data for this compound is not currently in the public domain, a thorough comparison with established EGFR inhibitors highlights the importance of comprehensive kinase profiling. First and second-generation inhibitors often exhibit a broader range of off-target effects compared to the more specifically designed third-generation inhibitors like osimertinib, which was developed to target the T790M resistance mutation. The ideal EGFR inhibitor would demonstrate high potency against the desired EGFR mutants with minimal activity against other kinases to ensure a favorable safety profile. The methodologies and comparative data presented here provide a valuable framework for the evaluation of new chemical entities such as this compound as their selectivity profiles become available.
References
- 1. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]
- 4. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneyresearchuk.org [kidneyresearchuk.org]
Navigating the Challenges of EGFR Exon 20 Insertions: A Comparative Guide to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies against activating mutations in the epidermal growth factor receptor (EGFR). However, a significant challenge remains in effectively treating tumors harboring EGFR exon 20 insertion (Ex20ins) mutations, which constitute a diverse group of alterations historically associated with resistance to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of emerging and approved therapeutic agents specifically designed to overcome this resistance, with a focus on their preclinical efficacy, clinical trial data, and mechanisms of action.
The Evolving Arsenal Against EGFR Exon 20 Insertions
While the quest for an inhibitor with the designation "Egfr-IN-67" did not yield publicly available information, a robust pipeline of novel agents is showing significant promise in targeting the unique structural challenges posed by EGFR Exon20ins mutations. This guide focuses on a comparison of key players in this therapeutic space: Amivantamab, Mobocertinib, Poziotinib, Zipalertinib, and Sunvozertinib.
Preclinical Efficacy: A Head-to-Head Look at Inhibitory Potency
The preclinical activity of these inhibitors against various EGFR Exon20ins mutant cell lines provides a foundational understanding of their potency and selectivity. The 50% inhibitory concentration (IC50) is a critical metric for this comparison, with lower values indicating higher potency.
| Inhibitor | Cell Line Model | EGFR Exon 20 Insertion Variant | IC50 (nM) | Reference |
| Mobocertinib | Ba/F3 | NPG | 4.3 | [1] |
| Ba/F3 | ASV | 10.9 | [1] | |
| Ba/F3 | FQEA | 11.8 | [1] | |
| Ba/F3 | NPH | 18.1 | [1] | |
| Ba/F3 | SVD | 22.5 | [1] | |
| CUTO14 | ASV | 33 | [1] | |
| LU0387 | NPH | 21 | [1] | |
| Poziotinib | Ba/F3 (average) | Exon20ins | ~1.0 | [2] |
| Sunvozertinib | Various | Exon20ins | (See reference for pEGFR IC50 values) | [3] |
| Zipalertinib | EGFR ex20ins-positive cell lines | - | Potent inhibition noted | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Performance: A Snapshot of Key Phase I/II/III Trials
The clinical efficacy of these agents is being evaluated in multiple trials, with key metrics including Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), and Disease Control Rate (DCR).
| Drug (Trial Name) | Patient Population | ORR | Median DoR (months) | Median PFS (months) | DCR | Reference |
| Amivantamab (CHRYSALIS) | Post-platinum EGFR Ex20ins NSCLC | 40% | 11.1 | 8.3 | - | [5] |
| Mobocertinib (EXCLAIM extension) | Platinum-pretreated EGFRex20ins-positive mNSCLC | 28% (IRC) | 17.5 | 7.3 | - | [6] |
| Poziotinib (ZENITH20) | Previously treated HER2 Exon 20 mutant NSCLC | 27.8% | 5.1 | 5.5 | 70.0% | [2] |
| Zipalertinib (REZILIENT1) | Pretreated EGFR ex20ins-mutant NSCLC (100 mg BID) | 41% | 10.0 (median) | - | - | [4] |
| Sunvozertinib (WU-KONG1B) | Platinum-pretreated, metastatic NSCLC with EGFR Exon20ins | 46% | ~12 (many patients) | - | - | [7] |
Experimental Protocols and Methodologies
A closer look at the experimental design of the pivotal trials provides context for the clinical data.
CHRYSALIS (Amivantamab)[5][8]
-
Study Design: A phase I, open-label, dose-escalation, and dose-expansion study.
-
Patient Population: Patients with advanced NSCLC with various EGFR and MET mutations. The reported efficacy data focuses on the post-platinum EGFR Exon20ins NSCLC population.
-
Dosing Regimen: The recommended phase II dose was 1,050 mg (1,400 mg for patients ≥ 80 kg) administered intravenously weekly for the first 4 weeks, then every 2 weeks.
-
Primary Endpoints: Dose-limiting toxicity and Overall Response Rate (ORR).
EXCLAIM (Mobocertinib)[6][9][10][11]
-
Study Design: A 3-part, open-label, multicenter, phase I/II nonrandomized clinical trial with a dose-escalation, expansion, and an extension cohort (EXCLAIM).
-
Patient Population: The EXCLAIM cohort enrolled patients with previously treated locally advanced or metastatic EGFRex20ins-positive NSCLC.
-
Dosing Regimen: 160 mg of mobocertinib taken orally once daily.
-
Primary Endpoint: Confirmed ORR assessed by an independent review committee (IRC).
ZENITH20 (Poziotinib)[2][12][13][14][15]
-
Study Design: A phase II, multicenter, multi-cohort, open-label study.
-
Patient Population: Included cohorts for both EGFR and HER2 exon 20 insertion mutations in patients with advanced or metastatic NSCLC, both treatment-naïve and previously treated.
-
Dosing Regimen: 16 mg of poziotinib orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR).
REZILIENT1 (Zipalertinib)[16][17][18][19][20]
-
Study Design: A phase I/II open-label trial.
-
Patient Population: Enrolled patients with locally advanced or metastatic EGFR ex20ins-mutant NSCLC previously treated with platinum-based chemotherapy. Patients with stable CNS metastases were permitted.
-
Dosing Regimen: The reported data focuses on the 100 mg twice daily dose.
-
Primary Endpoints: ORR and Duration of Response (DoR) by independent central review.
WU-KONG1 (Sunvozertinib)[1][7][21][22][23][24]
-
Study Design: A multinational, phase II, dose-randomized study (WU-KONG1B).
-
Patient Population: Patients with platinum-pretreated advanced NSCLC with EGFR exon 20 insertion mutations.
-
Dosing Regimen: Patients were randomized to receive sunvozertinib at 200 mg or 300 mg once daily.
-
Primary Endpoint: Confirmed ORR on blinded independent review committee assessment.
Visualizing the Mechanisms of Action
Understanding the underlying signaling pathways and experimental workflows is crucial for appreciating the therapeutic strategies.
Caption: EGFR Signaling Pathway and Points of Inhibition.
This diagram illustrates the downstream signaling cascades initiated by EGFR activation, leading to cell proliferation and survival. It also depicts the distinct mechanisms of action of the compared inhibitors. Amivantamab, a bispecific antibody, targets the extracellular domain of EGFR, while the tyrosine kinase inhibitors (TKIs) act on the intracellular kinase domain.
References
- 1. clinicaloptions.com [clinicaloptions.com]
- 2. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Antitumor Activity of Zipalertinib Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
